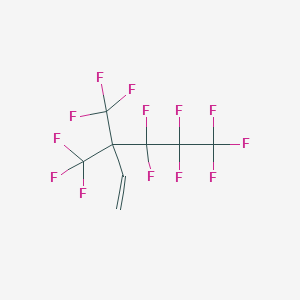

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene

描述

Historical Context and Discovery

The development of this compound must be understood within the broader historical framework of organofluorine chemistry, which began with pioneering work in the mid-nineteenth century. The earliest organofluorine compounds were synthesized in 1835 when Dumas and colleagues prepared methyl fluoride from dimethyl sulfate, marking the beginning of a field that would eventually encompass thousands of specialized compounds. The foundational work of Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen atom by fluoride, established the basic synthetic principles that would later enable the preparation of complex fluorinated structures. These early investigations laid the groundwork for the sophisticated fluorination methodologies that would eventually make compounds like this compound synthetically accessible.

The industrial development of organofluorine chemistry gained significant momentum during the early twentieth century, particularly with the discovery of chlorofluorocarbon refrigerants in 1929. The identification of nonflammable, nontoxic refrigerants such as trichlorofluoromethane and dichlorodifluoromethane marked the beginning of large-scale fluorochemical production. This industrial foundation was further strengthened during World War II when the Manhattan Project necessitated the development of uranium hexafluoride-resistant materials, driving innovations in fluoropolymer chemistry and direct fluorination techniques. The successful synthesis of polytetrafluoroethylene in 1938 and subsequent developments in fluorocarbon chemistry created the technological infrastructure necessary for synthesizing complex polyfluorinated compounds.

The specific synthetic approaches that enable the preparation of highly fluorinated alkenes like this compound emerged from decades of methodological development in organofluorine synthesis. The evolution from simple halogen exchange reactions to sophisticated controlled fluorination processes reflects the cumulative advancement of synthetic techniques. Modern synthetic strategies often employ specialized fluorinating agents and carefully controlled reaction conditions to achieve the precise fluorination patterns observed in complex molecules. The development of these methodologies has been driven by the recognition that fluorinated compounds possess unique properties that make them valuable for applications ranging from pharmaceuticals to advanced materials, creating sustained demand for increasingly sophisticated fluorinated structures.

The emergence of compounds with extensive fluorination patterns like this compound represents the culmination of nearly two centuries of synthetic development. These highly fluorinated structures require not only advanced synthetic methodologies but also sophisticated purification and characterization techniques. The ability to prepare such compounds reproducibly and in high purity demonstrates the maturation of organofluorine chemistry as a field capable of delivering precisely designed molecular architectures. This historical progression from simple fluorinated compounds to complex polyfluorinated structures reflects the continuous refinement of synthetic techniques and the growing understanding of structure-property relationships in fluorinated systems.

Significance in Fluorinated Organic Chemistry

This compound occupies a significant position within fluorinated organic chemistry due to its unique combination of structural features that exemplify several important principles in fluorochemical design. The compound's extensive fluorination pattern, incorporating both geminal difluoride groups and trifluoromethyl substituents, demonstrates the sophisticated level of synthetic control achievable in modern fluorochemistry. This structural complexity makes the compound valuable as both a synthetic intermediate and a research tool for investigating the effects of systematic fluorination on molecular properties. The presence of thirteen fluorine atoms within a relatively compact molecular framework creates an ideal system for studying fluorine-fluorine interactions and their influence on molecular conformation and reactivity.

The bis(trifluoromethyl) substitution pattern at the 3-position represents a particularly important structural motif in fluorinated organic chemistry. Trifluoromethyl groups are among the most electronegative substituents in organic chemistry, and their incorporation into molecular structures can dramatically alter both electronic properties and chemical reactivity. In the case of this compound, the positioning of two trifluoromethyl groups on the same carbon atom creates a highly electron-deficient center that significantly influences the compound's reactivity patterns. This structural feature makes the compound particularly valuable for studies of electrophilic addition reactions and other transformations that involve electron-deficient intermediates.

The alkene functionality present in this compound provides significant synthetic versatility within the context of fluorinated chemistry. Fluorinated alkenes have proven to be valuable synthetic intermediates because they can undergo a wide range of addition reactions while maintaining the beneficial properties associated with fluorinated structures. The development of efficient hydrofluorination protocols for complex alkenes has expanded the synthetic utility of compounds like this hexene derivative, enabling their conversion into even more highly functionalized fluorinated products. Recent advances in metal-free hydrofluorination methodologies have made such transformations more practical and environmentally friendly, increasing the accessibility of complex fluorinated structures for research and potential applications.

The compound's significance extends to its potential role in materials science applications, where highly fluorinated organic compounds often exhibit unique properties that make them valuable for specialized applications. The combination of thermal stability, chemical resistance, and unique electronic properties associated with extensively fluorinated compounds positions this compound as a potential building block for advanced materials. The growing demand for fluorinated compounds in pharmaceutical, agrochemical, and materials applications has created increasing interest in synthetic methodologies that can access complex fluorinated structures efficiently and reliably.

属性

IUPAC Name |

4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F13/c1-2-3(6(13,14)15,7(16,17)18)4(9,10)5(11,12)8(19,20)21/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVAVKKRUIZRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338647 | |

| Record name | 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79272-26-7 | |

| Record name | 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79272-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Halogenation and Dehydrofluorination

One prevalent method involves the halogenation of precursor compounds followed by dehydrofluorination:

Starting Materials : The synthesis typically starts with a chlorinated or brominated hydrocarbon.

Reaction Conditions : The reaction is conducted under controlled conditions using reagents such as tert-butylamine and copper(II) chloride. The halogenated precursor undergoes photochemical chlorination to form intermediate compounds.

Dehydrofluorination : The resulting chlorinated intermediates are then treated with hydrofluoric acid (HF) or other fluorinating agents to yield the desired product.

This method has shown promising results with yields often exceeding 80% under optimized conditions.

Telomerization Reaction

Another effective method for synthesizing 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene is through telomerization:

Process Overview : This process involves the reaction of a fluorinated olefin with a suitable electrophile in the presence of a catalyst.

Catalysts Used : Commonly used catalysts include Lewis acids such as aluminum chloride or specific metal catalysts that facilitate the addition of trifluoromethyl groups.

Yields : Reports indicate that telomerization can achieve yields around 75% to 90%, depending on the specific conditions and reagents used.

Direct Fluorination Techniques

Direct fluorination techniques have also been explored for synthesizing this compound:

Methodology : In this approach, starting materials are directly fluorinated using agents such as elemental fluorine or fluorinating reagents like Selectfluor.

Advantages : This method can provide high selectivity for specific positions on the carbon chain and can be conducted under mild conditions.

However, safety concerns regarding the handling of elemental fluorine necessitate careful operational protocols.

The following table summarizes the different preparation methods for this compound:

| Method | Starting Materials | Key Reagents | Typical Yield | Notes |

|---|---|---|---|---|

| Halogenation & Dehydrofluorination | Chlorinated/Brominated Hydrocarbons | Tert-butylamine, CuCl2 | >80% | Effective but requires careful control |

| Telomerization | Fluorinated Olefins | Lewis acids | 75%-90% | High selectivity; requires specific catalysts |

| Direct Fluorination | Various Hydrocarbons | Elemental fluorine | Variable | High selectivity but safety concerns |

The preparation of this compound can be achieved through multiple synthetic routes including halogenation followed by dehydrofluorination, telomerization reactions, and direct fluorination techniques. Each method has its advantages and challenges regarding yield and safety. Future research may focus on optimizing these methods further to enhance yield and reduce environmental impact.

化学反应分析

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted alkenes or amines.

科学研究应用

Synthetic Chemistry

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene serves as a crucial intermediate in the synthesis of other fluorinated compounds. Its unique structure allows for the development of novel materials with enhanced properties such as thermal stability and chemical resistance.

The compound's high stability and unique electronic properties make it an excellent candidate for studying enzyme interactions and protein-ligand binding. Its ability to mimic natural substrates can help elucidate mechanisms of action in biochemical pathways.

Pharmaceutical Development

Fluorinated compounds are often incorporated into pharmaceuticals due to their improved metabolic stability and bioavailability. This compound can act as a precursor in drug synthesis or as a functional group in drug design to enhance pharmacological properties.

Material Science

In materials science, this compound is utilized in the production of specialty polymers that exhibit superior chemical resistance and thermal stability. These polymers can be used in coatings and packaging materials that require durability under extreme conditions.

Surfactants

The hydrophobic and lipophobic characteristics of fluorinated compounds make them effective surfactants. They are used in formulations for cleaning products and industrial applications where traditional surfactants may fail due to environmental conditions.

Case Study 1: Synthesis of Fluorinated Polymers

A study demonstrated the use of this compound as a monomer in the synthesis of fluorinated polymers. The resulting materials exhibited enhanced resistance to solvents and heat compared to non-fluorinated counterparts.

Case Study 2: Drug Development

Research involving this compound highlighted its role as a precursor in synthesizing anti-cancer agents. The incorporation of fluorine atoms was found to improve the efficacy and selectivity of these compounds against cancer cells.

作用机制

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene involves its interaction with various molecular targets. The high electronegativity of fluorine atoms allows the compound to form strong bonds with other elements, influencing the reactivity and stability of the resulting products. The compound can participate in various pathways, including radical and ionic mechanisms, depending on the reaction conditions.

相似化合物的比较

Research Findings and Industrial Relevance

- Thermal Stability: The target compound’s bis(trifluoromethyl) groups and extensive fluorination contribute to a decomposition temperature exceeding 300°C, outperforming non-trifluoromethylated analogs .

- Chemical Inertness : Its alkene group resists oxidation and electrophilic attacks, unlike halogenated derivatives (e.g., bromohexane ), which participate in cross-coupling reactions .

- Material Science Applications: The target molecule is used in fluoropolymer synthesis, while its hexyne analog serves as a monomer for specialty elastomers.

生物活性

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its effects in various biological systems and its potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound's structure features multiple fluorine atoms attached to a hexene backbone, which significantly influences its reactivity and interaction with biological systems. The presence of trifluoromethyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial properties. Similar compounds have been shown to inhibit the growth of bacteria and fungi.

- Anticancer Potential : Some fluorinated compounds have demonstrated cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the disruption of cellular processes or induction of apoptosis.

- Agricultural Applications : The compound may serve as a novel pesticide or fungicide due to its structural similarities to known agrochemicals. Research indicates that fluorinated analogs can enhance efficacy against agricultural pests.

Antimicrobial Activity

A study focusing on structurally similar trifluoromethyl compounds highlighted their potential as antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups was crucial for activity .

Anticancer Studies

Research on similar fluorinated compounds revealed significant cytotoxicity against human cancer cell lines. For instance, bis(trifluoromethyl)phenyl derivatives showed effective inhibition of cancer cell proliferation in vitro .

Agricultural Efficacy

In agricultural research, novel strobilurin analogues containing trifluoromethyl groups were synthesized and tested for their fungicidal activity. These compounds exhibited superior efficacy against various fungal pathogens compared to traditional strobilurins .

Table 1: Biological Activity Summary

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Antimicrobial | Inhibition of MRSA growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Agricultural Efficacy | Enhanced fungicidal activity |

Research Findings

Recent findings suggest that the biological activity of this compound is influenced by its structural characteristics:

- Mechanism of Action : The compound's lipophilicity allows it to penetrate cell membranes effectively, leading to potential disruption of cellular functions.

- Synergistic Effects : When combined with other antimicrobial agents or fungicides, there may be synergistic effects that enhance overall efficacy.

- Toxicity Profiles : Further studies are necessary to evaluate the toxicity of this compound in both microbial and mammalian systems.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene, and how is its purity validated?

- Synthesis : Fluorinated alkenes are typically synthesized via halogen exchange reactions or trifluoromethylation. For example, trifluoromethyl iodide (CF₃I) can react with hex-1-ene derivatives under anhydrous conditions with a base like K₂CO₃ at elevated temperatures. Scalable methods may employ continuous flow reactors for better yield control .

- Characterization : Nuclear magnetic resonance (¹⁹F NMR) is critical for confirming fluorination patterns. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides structural confirmation, as demonstrated for related fluorinated ligands in terbium(III) complexes .

Q. What spectroscopic techniques are most effective for analyzing this compound’s structure and reactivity?

- ¹H/¹⁹F NMR : ¹⁹F NMR is indispensable for tracking fluorinated groups due to its high sensitivity. Chemical shifts in ¹H NMR can indicate electronic effects from the bis(trifluoromethyl) groups.

- IR Spectroscopy : Stretching vibrations of C-F bonds (~1100–1250 cm⁻¹) and C=C bonds (~1650 cm⁻¹) are key identifiers.

- UV-Vis and Luminescence : While not inherently luminescent, its derivatives (e.g., europium complexes) show strong emission bands under visible light, as seen in probes for hypochlorous acid detection .

Advanced Research Questions

Q. How does this compound function as a ligand in lanthanide coordination chemistry, and what are its photophysical implications?

- Coordination Behavior : The electron-withdrawing trifluoromethyl groups stabilize metal-ligand bonds. In terbium(III) complexes, fluorinated β-diketonate ligands enhance luminescence quantum yields by minimizing non-radiative decay pathways .

- Applications : Europium(III) complexes with similar ligands (e.g., 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)hexane-1,3-dione) exhibit visible-light-excitable luminescence, enabling time-gated imaging of reactive oxygen species in biological systems .

Q. Can this compound enhance selectivity in solid-phase microextraction (SPME) for trace analyte detection?

- Mechanism : Fluorinated polymers, such as La(dihed) (a La(III) complex of a fluorinated β-diketonate), show high affinity for nitroaromatic explosives like TNT. The compound’s fluorinated backbone may improve partitioning efficiency in SPME fibers by leveraging hydrophobic and dipole interactions .

- Method Optimization : Compare extraction efficiencies against PDMS controls using gas chromatography-mass spectrometry (GC-MS). Parameters like coating thickness and temperature should be systematically varied .

Q. What computational methods are used to predict the reactivity of fluorinated alkenes in radical reactions?

- DFT Studies : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for C-F and C=C bonds. For example, the C-F BDE in CF₃ groups is ~116 kcal/mol, influencing radical stability.

- Reactivity Trends : Fluorine’s electronegativity polarizes the double bond, making the compound susceptible to nucleophilic attacks. Molecular dynamics simulations can model solvent effects in reactions with amines or thiols.

Contradictions and Limitations

- Synthesis Scalability : Batch methods (e.g., ) report moderate yields (60–75%), while flow reactors improve efficiency but require specialized equipment.

- Ligand Stability : Highly fluorinated ligands may exhibit hydrolytic instability in aqueous systems, limiting biological applications without protective encapsulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。